molecular formula C11H13Cl2N B8067490 3-(3,5-Dichlorophenyl)piperidine

3-(3,5-Dichlorophenyl)piperidine

Cat. No.: B8067490
M. Wt: 230.13 g/mol
InChI Key: ZNCNQBMPRDTUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dichlorophenyl)piperidine is a chemical compound with the molecular formula C11H13Cl2N and a molecular weight of 230.1336 g/mol . Its CAS Registry Number is 851861-61-5 . This piperidine derivative features a dichlorophenyl substitution pattern, a structure often investigated in medicinal chemistry and pharmacology for its potential interactions with biological systems. As a building block in organic synthesis, it serves as a valuable precursor for the development of more complex molecules. Researchers value this compound for exploring structure-activity relationships and developing new pharmacological tools. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dichlorophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h4-6,8,14H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCNQBMPRDTUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 3,5 Dichlorophenyl Piperidine and Structural Analogues

Established Synthetic Pathways to the Piperidine (B6355638) Core Structure

A variety of synthetic routes have been established for the formation of the piperidine ring, ranging from classical cyclization reactions to modern catalytic protocols. These methods provide access to a diverse range of substituted piperidines, laying the groundwork for the synthesis of complex targets like 3-(3,5-Dichlorophenyl)piperidine.

Cyclocondensation reactions represent a cornerstone in the synthesis of heterocyclic compounds, including piperidines. nih.govyoutube.com These reactions typically involve the formation of two new bonds in a single step, often by combining a primary amine with a suitable difunctionalized precursor. youtube.com For instance, the reaction of primary amines with alkyl dihalides under microwave irradiation in an aqueous alkaline medium provides an efficient route to N-heterocycles. organic-chemistry.org Another prominent example is the Dieckmann condensation of α,ω-dicarboxylic acid esters, which, after subsequent hydrolysis and decarboxylation, yields piperidones. dtic.mil These piperidones are versatile intermediates that can be further elaborated to access a variety of substituted piperidines. dtic.mil A multicomponent approach using amines, formaldehyde (B43269), and dimedone in the presence of an iron(III) trifluoroacetate (B77799) catalyst in an aqueous micellar medium has also been developed for the synthesis of 3,5-dispirosubstituted piperidines. researchgate.net

Reaction Type Reactants Key Features Reference
Intermolecular CyclizationPrimary amines, Alkyl dihalidesMicrowave-assisted, Aqueous medium organic-chemistry.org
Dieckmann Condensationα,ω-Dicarboxylic acid estersForms piperidone intermediates dtic.mil
Multicomponent ReactionAmines, Formaldehyde, DimedoneIron(III) catalysis, Aqueous micellar medium researchgate.net

Intramolecular amination offers a powerful strategy for the construction of the piperidine ring by forming a C-N bond within a single molecule. nih.gov These reactions can be promoted by various catalysts and reaction conditions. For example, the intramolecular amination of organoboronates can produce piperidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org Additionally, gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is an effective method for synthesizing various cyclic amines, including piperidines. organic-chemistry.org Palladium-catalyzed aerobic oxidative cyclization of alkenes, known as a Wacker-type reaction, also provides access to piperidines and other six-membered nitrogen heterocycles. organic-chemistry.org Furthermore, radical-mediated amine cyclization using a cobalt(II) catalyst offers another route to piperidines from linear amino-aldehydes. nih.gov

Reaction Type Substrate Catalyst/Reagent Reference
Amination of OrganoboronatesOrganoboronates- organic-chemistry.org
Intramolecular HydroaminationN-Allenyl CarbamatesGold(I) complex organic-chemistry.org
Wacker-type Aerobic Oxidative CyclizationAlkenesPalladium(DMSO)2(TFA)2 organic-chemistry.org
Radical-Mediated Amine CyclizationLinear Amino-aldehydesCobalt(II) complex nih.gov

Catalytic transfer hydrogenation has emerged as a practical and milder alternative to traditional hydrogenation methods that often require high pressures of hydrogen gas. organic-chemistry.org This technique utilizes a hydrogen donor, such as ammonia (B1221849) borane (B79455) or ammonium (B1175870) formate (B1220265), in the presence of a transition metal catalyst to effect the reduction of pyridines to piperidines. organic-chemistry.org For instance, a borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia borane as the hydrogen source yields piperidines with good cis-selectivity. organic-chemistry.org Another efficient method employs a ruthenium trichloride (B1173362) pre-catalyst with borane-ammonia for the reduction of various nitrogen-containing heterocycles, including pyridines. organic-chemistry.org The use of ammonium formate with palladium on carbon also enables the efficient reduction of pyridine (B92270) N-oxides to piperidines under mild conditions. organic-chemistry.org

Catalyst System Hydrogen Source Substrate Key Features Reference
BoraneAmmonia boranePyridinesMetal-free, Good cis-selectivity organic-chemistry.org
Ruthenium trichlorideBorane-ammoniaPyridines, Quinolines, etc.Commercially available pre-catalyst organic-chemistry.org
Palladium on carbonAmmonium formatePyridine N-oxidesMild conditions, High yield organic-chemistry.org

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, including the formation of piperidine rings. acs.org Palladium-catalyzed diamination of dienes offers a direct route to piperazines and related heterocycles. acs.org For example, a palladium-catalyzed cyclization reaction coupling a propargyl unit with various diamine components provides a modular synthesis of highly substituted piperazines with good to excellent yields and high stereochemical control. acs.org Another approach involves a palladium(0)-catalyzed enantioselective (4+2) reaction between 1,3-dienes and N-cyano imines, which proceeds through a cascade of vinylogous addition and intramolecular allylic amination to furnish 2,6-cis-disubstituted-1,2,3,6-tetrahydropyridines. nih.gov These can be further reduced to the corresponding piperidines. A more complex three-component (2+2+2) annulation of 1,3-dienes, N-cyano imines, and activated alkenes has also been realized to afford highly complex piperidines. nih.gov

Reaction Type Reactants Catalyst Key Features Reference
Decarboxylative CyclizationPropargyl carbonates, Bis-nitrogen nucleophilesPalladium(0) with phosphine (B1218219) ligandModular synthesis of piperazines acs.org
(4+2) Annulation1,3-Dienes, N-Cyano iminesPalladium(0)Enantioselective, Forms tetrahydropyridines nih.gov
(2+2+2) Annulation1,3-Dienes, N-Cyano imines, Activated alkenesPalladium(0)Forms complex piperidines nih.gov

Stereoselective Synthesis of Chiral this compound Enantiomers

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of methods for the stereoselective synthesis of specific enantiomers of this compound is crucial for its potential applications.

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for the asymmetric synthesis of chiral piperidines. acs.orgnih.govresearchgate.net A notable strategy involves the asymmetric dearomatization of activated pyridines. nih.govresearchgate.net This can be achieved through a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. researchgate.net This method has been successfully applied to the synthesis of key intermediates for several pharmaceutical compounds. researchgate.net For example, commercially available 3-(4-bromophenyl)pyridine (B164829) can be converted to the corresponding chiral piperidine in three steps with high enantiomeric excess. nih.gov This approach provides a versatile and highly efficient route to a broad range of chiral piperidines with precise stereocontrol. nih.gov

Enzymatic Cascade Substrate Key Transformation Outcome Reference
Amine Oxidase/Ene Imine ReductaseN-substituted tetrahydropyridinesAsymmetric dearomatizationStereo-defined 3-substituted piperidines researchgate.net
---3-(4-bromophenyl)pyridineConversion to chiral piperidineHigh enantiomeric excess (99% ee) nih.gov

Synthesis of this compound from Precursor Molecules

The synthesis of this compound can be efficiently achieved from readily available precursor molecules through well-established synthetic routes.

Imine Formation and Subsequent Reduction Routes

A common and effective method for synthesizing piperidines involves the formation of an imine intermediate followed by its reduction. mdpi.comnih.gov This reductive amination process is a cornerstone of amine synthesis. researchgate.net The initial step involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine. mdpi.comorganic-chemistry.org This intermediate is then reduced to the corresponding piperidine. mdpi.comnih.gov The choice of reducing agent is critical and can influence the selectivity of the reaction. researchgate.net

The intramolecular version of this reaction, particularly applied to carbohydrates, has been instrumental in the synthesis of polyhydroxylated piperidine iminosugars. researchgate.net Furthermore, electroreductive cyclization of imines with terminal dihaloalkanes presents a modern and green approach to piperidine synthesis. nih.gov This method has been successfully demonstrated in flow microreactors, offering good yields and scalability. nih.gov

Utilization of 3,5-Dichlorobenzaldehyde (B167965) and Piperidine Reactants

The direct synthesis of substituted piperidines can be achieved using appropriately substituted benzaldehydes and piperidine precursors. For instance, the reaction of 3,5-dichlorobenzaldehyde with a suitable piperidine synthon is a direct pathway to this compound. While specific literature detailing the direct reaction of 3,5-dichlorobenzaldehyde with piperidine itself to form the target compound is not prevalent in the provided context, the general principle of using substituted benzaldehydes in piperidine synthesis is well-established. chembk.com For example, 3,5-dichlorobenzoyl chloride, a derivative of 3,5-dichlorobenzoic acid, is a key intermediate in the synthesis of various dichlorinated compounds. researchgate.netpatsnap.com

Derivatization Strategies for Functionalizing this compound

Once the this compound core is synthesized, further functionalization can be achieved through various derivatization strategies to explore new chemical space and biological activities.

Mannich Reaction Applications for Piperidine Side Chain Functionalization

The Mannich reaction is a powerful tool for the functionalization of piperidine derivatives. This three-component condensation reaction involves an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine, such as piperidine. This reaction has been utilized to synthesize a variety of piperidine-containing compounds with potential biological activities.

For example, the Mannich reaction of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione with various piperidine derivatives has been used to generate novel compounds. nih.gov This demonstrates the utility of the Mannich reaction in attaching complex side chains to the piperidine nitrogen.

Synthesis of Piperidine-Containing Heterocycles (e.g., Oxadiazoles, Triazoles, Pyrazolones)

The piperidine moiety can be incorporated into various heterocyclic systems, such as oxadiazoles, triazoles, and pyrazolones, to create hybrid molecules with potentially enhanced biological properties. scielo.br

Oxadiazoles: 1,3,4-Oxadiazole derivatives containing a piperidine ring have been synthesized and evaluated for their biological activities. scielo.brnih.govresearchgate.net The synthesis often involves the cyclization of N-acylhydrazones or N,N'-diacylhydrazines, which can be derived from piperidine-containing precursors. mdpi.com These synthetic strategies can involve various reagents such as phosphorus oxychloride or microwave irradiation to facilitate the cyclization. mdpi.com

Triazoles: Piperidine derivatives bearing a 1,2,3-triazole ring have been synthesized, often starting from N-protected piperidin-4-one. researchgate.net The synthesis typically involves a multi-step sequence, including the introduction of an azide (B81097) functionality followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. researchgate.net

Pyrazolones and Pyrazolines: Pyrazoline and pyrazolone (B3327878) moieties are also found in biologically active compounds, sometimes in conjunction with a piperidine ring. nih.gov The synthesis of pyrazolines often involves the condensation of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine (B178648) derivatives. nih.gov While direct synthesis of a this compound-containing pyrazolone is not explicitly detailed, the general synthetic routes for pyrazolines provide a framework for such constructions. bohrium.com

Systematic N-Substitution and Aromatic Ring Modifications

The structural framework of this compound serves as a versatile scaffold for chemical modifications. Researchers have explored systematic changes to both the piperidine nitrogen and the dichlorophenyl ring to develop a range of structural analogues. These modifications are instrumental in probing structure-activity relationships and optimizing the properties of the lead compound.

Systematic N-Substitution

The secondary amine of the piperidine ring is a prime site for synthetic elaboration, allowing for the introduction of a wide array of substituents. Standard N-alkylation and N-acylation reactions are commonly employed to generate libraries of analogues. For instance, the piperidine nitrogen can be readily acylated using various acyl chlorides (R₅COCl) or sulfonylated with sulfonyl chlorides (R₆SO₂Cl) in the presence of a base like triethylamine. nih.gov

A general strategy for N-substitution involves reacting the parent this compound with an appropriate electrophile. This approach allows for the introduction of diverse functional groups, ranging from simple alkyl and acyl chains to more complex cyclic and aromatic moieties. The choice of substituent can significantly influence the molecule's physicochemical properties. The synthesis of N-substituted piperazine (B1678402) and piperidine derivatives has been explored in various contexts, highlighting the modularity of this synthetic approach. nih.gov For example, one-pot, three-component condensation reactions involving a heterocyclic scaffold, a secondary amine (like piperidine), and formaldehyde can yield N-substituted products in good yields. nih.gov

The following table illustrates potential N-substituted analogues of this compound based on common synthetic transformations.

Compound Name Substituent on Piperidine Nitrogen General Method
1-Acetyl-3-(3,5-dichlorophenyl)piperidineAcetyl (-COCH₃)N-acylation with acetyl chloride
1-Benzoyl-3-(3,5-dichlorophenyl)piperidineBenzoyl (-COC₆H₅)N-acylation with benzoyl chloride
1-(Methylsulfonyl)-3-(3,5-dichlorophenyl)piperidineMethylsulfonyl (-SO₂CH₃)N-sulfonylation with methanesulfonyl chloride
1-Benzyl-3-(3,5-dichlorophenyl)piperidineBenzyl (B1604629) (-CH₂C₆H₅)N-alkylation with benzyl bromide
1-(4-Fluorobenzyl)-3-(3,5-dichlorophenyl)piperidine4-FluorobenzylN-alkylation with 4-fluorobenzyl halide

Aromatic Ring Modifications

Modification of the 3,5-dichlorophenyl ring offers another avenue for structural diversification. The chlorine atoms provide handles for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful reaction enables the replacement of one or both chlorine atoms with a variety of aryl or heteroaryl groups.

A typical procedure involves the palladium-catalyzed reaction of the this compound core (often with a protected piperidine nitrogen) with an arylboronic acid or its corresponding pinacol (B44631) ester. nih.gov This reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate. nih.gov Microwave-assisted heating can often accelerate these transformations. nih.gov This methodology allows for the synthesis of biaryl structures where the second aromatic ring can be systematically varied to explore the impact of electronic and steric factors.

For example, replacing one of the chlorine atoms with a different substituent can lead to analogues with altered properties. The synthesis of compounds containing a 3-chlorophenyl or 3,4-dichlorophenyl group attached to a heterocyclic core has been documented, showcasing the feasibility of manipulating the aromatic portion of the molecule. nih.govgoogle.comsigmaaldrich.com

The table below outlines examples of analogues accessible through modification of the aromatic ring.

Compound Name Modification on Phenyl Ring General Method
3-(3-Chloro-5-phenylphenyl)piperidineReplacement of one Cl with a phenyl groupSuzuki Coupling
3-(3-Chloro-5-(pyridin-4-yl)phenyl)piperidineReplacement of one Cl with a pyridyl groupSuzuki Coupling
3-(3,5-Diphenylphenyl)piperidineReplacement of both Cl atoms with phenyl groupsSuzuki Coupling
3-(3-Chloro-5-methoxyphenyl)piperidineReplacement of one Cl with a methoxy (B1213986) groupBuchwald-Hartwig Amination/Etherification

These systematic modifications at both the piperidine nitrogen and the aromatic ring are crucial for developing a comprehensive understanding of the molecule's structure-function profile and for the synthesis of novel derivatives. mdpi.com

Advanced Structural Characterization and Elucidation of 3 3,5 Dichlorophenyl Piperidine

Comprehensive Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are instrumental in elucidating the molecular architecture of 3-(3,5-Dichlorophenyl)piperidine. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into its structural features.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms within the this compound structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the piperidine (B6355638) ring. The protons on the dichlorophenyl ring would likely appear as a multiplet or as distinct signals in the aromatic region (typically δ 7.0-7.5 ppm). The protons on the piperidine ring would be found in the upfield aliphatic region (typically δ 1.5-3.5 ppm), with their specific chemical shifts and coupling patterns providing information about their connectivity and stereochemical relationships.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. For this compound, distinct signals would be observed for the carbon atoms of the dichlorophenyl ring and the piperidine ring. The carbons bearing the chlorine atoms would show characteristic chemical shifts, as would the different carbons of the piperidine ring.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. A COSY spectrum would reveal the coupling relationships between adjacent protons in the piperidine ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

¹H NMR Data (Predicted)
Chemical Shift (δ) ppm Assignment
7.2 - 7.4Ar-H
3.0 - 3.5Piperidine-H (adjacent to N)
2.5 - 3.0Piperidine-H (CH)
1.5 - 2.2Piperidine-H (CH₂)
¹³C NMR Data (Predicted)
Chemical Shift (δ) ppm Assignment
140 - 145Ar-C (C-Cl)
125 - 135Ar-C
45 - 55Piperidine-C (adjacent to N)
30 - 40Piperidine-C (CH)
20 - 30Piperidine-C (CH₂)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include C-H stretching vibrations from both the aromatic and aliphatic portions of the molecule, C=C stretching from the aromatic ring, and C-N stretching from the piperidine ring. The presence of the C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region.

FT-IR Data (Predicted)
Wavenumber (cm⁻¹) Vibrational Mode
3100 - 3000Aromatic C-H Stretch
2950 - 2800Aliphatic C-H Stretch
1600 - 1450Aromatic C=C Stretch
1250 - 1000C-N Stretch
800 - 600C-Cl Stretch

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₃Cl₂N), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would provide further structural confirmation, showing characteristic fragments resulting from the cleavage of the piperidine ring and the loss of the dichlorophenyl group.

Mass Spectrometry Data
m/z Assignment
230.04[M]⁺ (for ³⁵Cl₂)
232.04[M+2]⁺ (for ³⁵Cl³⁷Cl)
234.03[M+4]⁺ (for ³⁷Cl₂)

Elemental Analysis for Compound Purity and Stoichiometric Composition

Elemental analysis is a fundamental technique for verifying the purity and empirical formula of a synthesized compound. By quantitatively determining the percentage of each element (carbon, hydrogen, nitrogen, and chlorine) in a sample of this compound, the experimental values can be compared to the theoretical values calculated from its molecular formula, C₁₁H₁₃Cl₂N. A close agreement between the found and calculated percentages confirms the stoichiometric composition and high purity of the compound.

Elemental Analysis Data
Element Theoretical %
Carbon (C)57.41
Hydrogen (H)5.70
Chlorine (Cl)30.81
Nitrogen (N)6.09

Mechanistic Investigations of Biological Activity Associated with 3 3,5 Dichlorophenyl Piperidine

Elucidation of Receptor Binding Affinities and Ligand-Receptor Interactions

The dichlorophenylpiperidine moiety is a key structural feature in a variety of pharmacologically active compounds. Research into these molecules has elucidated significant interactions with multiple receptor systems, including those for key neurotransmitters.

Neurotransmitter Receptor Modulation (e.g., Dopaminergic and Serotonergic Pathways)

Analogs of dichlorophenylpiperidine have been extensively studied for their effects on dopaminergic and serotonergic systems. The positioning of the chlorine atoms on the phenyl ring, along with other structural modifications, significantly influences binding affinity and functional activity.

Compounds featuring a 2,3-dichlorophenylpiperazine group, a close structural analog, have shown notable affinity for dopamine (B1211576) D2 and D3 receptors. wikipedia.org For instance, 2,3-Dichlorophenylpiperazine (2,3-DCPP) itself is a metabolite of the antipsychotic drug aripiprazole (B633) and has been shown to act as a partial agonist at both D2 and D3 receptors. wikipedia.org A series of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides demonstrated high affinity for the D3 receptor, with Ki values in the subnanomolar range, and displayed selectivity over the D2 receptor. acs.org

The serotonergic system is also a target for such compounds. Piperazine-based designer drugs, synthesized as alternatives to MDMA, have been shown to induce various toxic effects. nih.gov Specifically, derivatives of 1-(3-trifluoromethylphenyl) piperazine (B1678402) (3-TFMPP) have been studied for their dopaminergic neurotoxicity. nih.gov Furthermore, studies on released-active forms of antibodies to the S100 protein have shown modulatory effects on several serotonin (B10506) receptors, including 5-HT1A, 5-HT1B, 5-HT1F, 5-HT2B, 5-HT2C, and 5-HT3, as well as dopamine D3 receptors, indicating the complex interplay between these neurotransmitter systems. dovepress.com

Opioid Receptor Agonism and Antagonism (e.g., Kappa Opioid Receptor)

The piperidine (B6355638) scaffold is a common feature in many opioid receptor ligands. drugbank.com Structural analogs containing a dichlorophenyl group have been identified as potent modulators of opioid receptors, particularly the kappa opioid receptor (KOR). For example, GR103545, which incorporates a (–)-4-methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine structure, is a highly potent and selective KOR agonist with an IC50 value of 0.018 nM. nih.gov Opioid receptors are G-protein coupled and play significant roles in analgesia and other central nervous system functions. nih.gov While many opioids target the mu opioid receptor (MOR), KOR antagonists are also being investigated for their therapeutic potential, such as preventing neurodegeneration. nih.gov

Conversely, other piperidine derivatives function as opioid antagonists. The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a known pharmacophore for opioid antagonists. acs.org A series of 1-substituted 4-(3-hydroxyphenyl)piperazines, which replace a carbon with a nitrogen atom relative to the piperidine ring, were discovered to be pure opioid receptor antagonists with low nanomolar potencies at mu, delta, and kappa receptors. nih.gov

Histamine H3 Receptor and Sigma-1 Receptor Antagonism

A compound containing the 3,5-dichlorophenyl moiety, N-(3,5-Dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687), has been identified as a novel, potent, and selective histamine H3 receptor antagonist. researchgate.net This compound exhibited high affinity for the H3 receptor with Ki values of 1.9 nM in rats and 13 nM in guinea pigs. researchgate.net In contrast, its affinity for H1 and H2 receptors was significantly lower, with Ki values greater than 1 µM, demonstrating its selectivity. researchgate.net

Regarding the sigma-1 receptor, studies have shown that certain compounds can significantly inhibit the binding of radioligands to both native and recombinant human sigma-1 receptors, suggesting an antagonistic interaction. dovepress.com

Dopamine D2 and D3 Receptor, Serotonin 5-HT1A and 5-HT2A Receptor Affinities

The affinity of dichlorophenylpiperidine analogs for dopamine D2 and D3 receptors is a critical area of research, particularly for developing therapeutics for neuropsychiatric disorders. The high homology between these two receptor subtypes makes achieving selectivity challenging. acs.org

Numerous studies have synthesized and evaluated series of compounds to understand the structure-activity relationships that govern D2 versus D3 selectivity. For example, a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines showed that the 2,3-dichlorophenylpiperazine analog (compound 8 in the study) displayed the highest D3 receptor affinity, in the subnanomolar range. acs.org Another study on N-phenylpiperazine analogs found that compounds could achieve over 800-fold D3 versus D2 selectivity, although this sometimes came at the cost of lower D3 affinity. mdpi.com The compound PG01037, N-[(2E)-4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]-2-buten-1-yl]-4-(2-pyridyl)-benzamide, is a known selective D3 receptor antagonist. nih.gov

The table below summarizes the binding affinities of selected dichlorophenylpiperazine analogs for D2 and D3 receptors from a representative study.

Data adapted from a study on [4-(4-carboxamidobutyl)]-1-arylpiperazines. acs.org

Regarding serotonin receptors, studies have shown that activation of 5-HT1A receptors is associated with anxiolytic and antidepressant activities, while antagonism at 5-HT1B receptors can also be beneficial for anxiety and depression. dovepress.com

Neurokinin-2 (NK2) Receptor Antagonism Mechanisms

Dichlorophenylpiperidine derivatives have been investigated as antagonists for neurokinin (NK) receptors, which are part of the tachykinin receptor family. patsnap.com These G-protein coupled receptors, when activated, stimulate membrane phospholipid metabolism, leading to a rise in intracellular calcium. mdpi.com

A novel class of potent and selective NK2 receptor antagonists, 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones, has been developed. nih.govresearchgate.net Optimization of this series led to the identification of a sulfamide analogue (compound 33 in the study) with high potency in functional assays (pA2 = 8.9) and excellent selectivity for the NK2 receptor over NK1 and NK3 receptors. nih.gov This compound had an IC50 of 4 nM for the human NK2 receptor, compared to 7.9 µM and 1.8 µM for the human NK1 and NK3 receptors, respectively. nih.gov Another compound from a different series, YM-44778, which contains a 3,4-dichlorophenyl moiety, showed high and balanced affinity for both NK1 and NK2 receptors, with IC50 values of 18 nM and 16 nM, respectively. nih.gov

Enzyme Modulation and Inhibition Pathways

In addition to receptor interactions, compounds containing the 3,5-dichlorophenylpiperidine structure and its analogs can modulate the activity of various enzymes.

Studies on N-(3,5-dichlorophenyl)succinimide (NDPS), an agricultural fungicide, have shown that its nephrotoxicity is mediated by its metabolites. nih.gov Pre-treatment of rats with microsomal enzyme inhibitors like cobalt chloride or piperonyl butoxide reduced the toxic effects of NDPS, while induction with phenobarbital enhanced them, suggesting that metabolic activation by enzymes is a key step in its biological activity. nih.gov

More directly, (3,5-dichlorophenyl)pyridine-derived molecules have been identified as inhibitors of furin, a proprotein convertase. researchgate.netscienceopen.com These inhibitors bind to the enzyme's active site, inducing a significant conformational change that creates a new binding pocket for the 3,5-dichlorophenyl moiety. scienceopen.com This induced-fit mechanism results in slow off-rate binding kinetics. scienceopen.com

Other research has identified 3,5-disubstituted piperidine scaffolds as direct renin inhibitors. nih.gov Furthermore, a class of 3,5-bis(bromohydroxybenzylidene)piperidin-4-ones, which can incorporate a dichlorophenyl group on the piperidine nitrogen, have been developed as selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a valuable target in certain cancers. researchgate.netexlibrisgroup.com

Furin Protease Inhibition and Induced-Fit Binding Mechanisms

Derivatives based on the (3,5-dichlorophenyl)pyridine core have been identified as potent inhibitors of furin, a proprotein convertase crucial for the maturation of numerous secreted proteins. nih.gov The inhibitory action of these compounds is not based on a simple lock-and-key interaction but rather on a sophisticated induced-fit mechanism. acs.orgnih.gov This binding process is characterized by significant conformational rearrangements within the active-site cleft of the furin enzyme. nih.govacs.org

Upon binding, these inhibitors cause a substantial structural change, notably exposing a tryptophan residue that is typically buried within the enzyme's structure. nih.govnih.gov This rearrangement creates a new, extended hydrophobic binding pocket. nih.govfigshare.com The 3,5-dichlorophenyl moiety of the inhibitor then inserts itself into this newly formed pocket, stabilizing the enzyme-inhibitor complex. nih.govnih.govmdpi.com This induced-fit binding is consistent with observations of slow off-rate binding kinetics, indicating a stable and prolonged interaction with the enzyme. nih.govnih.gov For instance, kinetic experiments revealed that the dissociation of these inhibitors from furin is slow, with residence times (τ) calculated to be as long as 92 minutes for some derivatives. nih.gov

The potency of these inhibitors has been quantified through biochemical assays. X-ray crystallography has provided detailed structural insights into the binding mode, showing how the inhibitors interact with specific residues in the furin active site. nih.govresearchgate.net The piperidine or a related piperazine moiety often forms crucial interactions, such as a salt bridge with the side chain of residue Glu236 in the S4 subsite of the enzyme. mdpi.com

Table 1: Inhibitory Potency of (3,5-Dichlorophenyl)pyridine Derivatives Against Furin
Compound DerivativeIC₅₀ (nM) vs. TGFβ-derived substrateIC₅₀ (nM) vs. S-protein-derived substrateReference
Compound 12.31.1 nih.gov
Compound 21.30.8 nih.gov
Compound 31.8Not Reported nih.gov
Compound 42.6Not Reported nih.gov
Compound 578Not Reported nih.gov

Integrin Receptor Targeting (e.g., αvβ3)

Integrin αvβ3 is recognized as a significant target in anti-angiogenic cancer therapy due to its high expression on activated endothelial cells and certain tumor cells. nih.gov This receptor plays a crucial role in tumor growth, angiogenesis, and metastasis. nih.gov Therapeutic strategies often involve targeting the Arginine-Glycine-Aspartic acid (RGD) binding site on the integrin. researchgate.net While various RGD mimetics and other antagonists have been developed to target αvβ3, research specifically linking 3-(3,5-Dichlorophenyl)piperidine or its direct derivatives to the targeting of integrin receptors is not extensively documented in the available literature.

General Enzyme Inhibition Mechanisms via Active Site Binding

The inhibitory activity of this compound derivatives against enzymes is exemplified by their interaction with the furin active site. This interaction serves as a model for understanding general active site binding mechanisms. The process involves the inhibitor molecule fitting into the enzyme's catalytic center, where it forms a series of specific molecular interactions that prevent the natural substrate from binding and being processed.

Key features of this active site binding include:

Hydrophobic Interactions : The 3,5-dichlorophenyl group is critical for potency, fitting into a hydrophobic pocket in the enzyme. nih.govnih.gov In the case of furin, this pocket is not pre-existing but is formed upon the initial binding of the inhibitor, a hallmark of the induced-fit model. mdpi.com

Electrostatic Interactions : The nitrogen-containing piperidine ring can be protonated, allowing it to form strong electrostatic interactions, such as salt bridges, with negatively charged amino acid residues (e.g., glutamic acid) in the active site. mdpi.com

This multi-point interaction within the active site leads to potent and often slow-dissociating inhibition, effectively blocking the enzyme's function. nih.govnih.gov The resolution of piperidine atropisomers through enzyme-catalyzed acylation further demonstrates the specific and selective nature of interactions possible between piperidine-containing molecules and enzyme active sites. nih.gov

Advanced Cellular and Molecular Mechanisms of Action

Influence on Central Nervous System Neurotransmission Pathways

The piperidine scaffold is a common feature in many centrally active compounds, and its derivatives are known to interact with various neurotransmitter systems. While specific studies on this compound are limited, related structures provide insight into potential mechanisms. For example, certain substituted piperidine compounds are known to possess dopaminergic activity, acting as D4 receptor ligands. researchgate.net Other piperidine derivatives, such as SR141716A, have been shown to act as inverse agonists at the cannabinoid CB1 receptor, a key component of the central nervous system that modulates neurotransmitter release. nih.gov The pyridine (B92270) moiety, a structural component of this compound class, is also found in alkaloids that are active in the CNS, often interacting with nicotinic acetylcholine receptors (nAChRs). nih.gov These examples suggest that this compound derivatives have the potential to modulate CNS pathways, although the specific targets and mechanisms require further investigation.

Antiviral Activity through Inhibition of Viral Replication Cycle Stages (e.g., HCV Pseudoparticle Entry)

The inhibition of host proteases like furin is a promising strategy for broad-spectrum antiviral therapeutics. nih.govfigshare.com Many viruses, including influenza, coronaviruses, and potentially hepatitis C virus (HCV), rely on host proprotein convertases to cleave their envelope glycoproteins, a step that is essential for viral maturation and entry into host cells. mdpi.com

(3,5-Dichlorophenyl)pyridine-derived furin inhibitors have demonstrated potent antiviral activity against SARS-CoV-2. nih.govnih.govfigshare.com By blocking furin, these compounds prevent the proteolytic cleavage of the viral spike (S) protein, which is necessary for the virus to infect cells. mdpi.com This mechanism disrupts a critical stage of the viral replication cycle. While the primary antiviral mechanism for this compound class is linked to furin inhibition, other targets within the HCV life cycle could also be affected. Microtubules, for instance, are important for several stages of the HCV life cycle, and microtubule inhibitors have shown activity against HCV replication. nih.gov Given the diverse biological activities of piperidine derivatives, they may interfere with the viral life cycle at multiple points.

Potential Anticancer Mechanisms

Piperidine and its derivatives have emerged as a promising class of compounds with significant anticancer potential, acting through a variety of molecular mechanisms. nih.govresearchgate.net

Cytotoxic Effects : Numerous studies have demonstrated the potent cytotoxic effects of piperidine derivatives against a wide range of human cancer cell lines, including those from lung, colon, breast, and oral squamous carcinomas. nih.govmdpi.com For example, certain 3,5-bis(benzylidene)-4-piperidones, which share a core structure, exhibit submicromolar cytotoxicity and show selective toxicity towards cancer cells over non-malignant cells. mdpi.commdpi.com

Table 2: Cytotoxic Activity of Selected Piperidone Derivatives
CompoundCancer Cell LineAverage CC₅₀ (µM)Reference
DoxorubicinOral Squamous Carcinoma Panel0.25 mdpi.com
Compound 1cOral Squamous Carcinoma Panel<0.25 mdpi.com
Compound 1dOral Squamous Carcinoma Panel<0.25 mdpi.com
Compound 1gOral Squamous Carcinoma Panel<0.25 mdpi.com
Compound 1kOral Squamous Carcinoma Panel<0.25 mdpi.com

Enzyme Inhibition : As discussed previously, the inhibition of enzymes crucial for tumor progression, such as furin, represents a key anticancer mechanism. researchgate.net Furin is involved in activating growth factors and other proteins that promote cancer cell invasion and metastasis.

Tubulin Polymerization Suppression : The microtubule network is a validated target for cancer chemotherapy. Several piperidine-based derivatives have been developed as anti-tubulin agents. nih.gov These compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.govmdpi.comresearchgate.net This mechanism is similar to that of established anticancer drugs like vinca alkaloids and colchicine. mdpi.com

Caspase Activation : A primary mechanism through which piperidine derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death). researchgate.net This is often achieved through the activation of the caspase cascade. nih.govnih.gov Studies have shown that treatment with piperidine compounds can lead to the cleavage and activation of executioner caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govmdpi.come-century.us This activation can be triggered through both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. nih.gov

Antimicrobial Action Spectrum and Selectivity (e.g., against specific bacterial and fungal strains for piperidine derivatives)

The piperidine scaffold is a crucial pharmacophore in the development of new antimicrobial agents, with numerous derivatives demonstrating a wide spectrum of biological activities, including antibacterial and antifungal properties. biointerfaceresearch.comdut.ac.za Research into piperidine derivatives has revealed that their efficacy is often dependent on the nature and orientation of their side chains. dut.ac.za These compounds have been investigated for their potential to combat a range of pathogenic microorganisms, with some exhibiting significant inhibitory effects against both bacteria and fungi. biomedpharmajournal.orgresearchgate.net

Antibacterial Activity

Piperidine derivatives have been evaluated against various Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Studies have shown that these compounds can exhibit potent antibacterial effects. For instance, certain novel piperidine derivatives have demonstrated strong inhibitory activity against a panel of bacteria including Bacillus cereus, Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus. researchgate.netacademicjournals.org The antibacterial activity of synthesized piperidin-4-one derivatives has been reported as comparable to the standard drug ampicillin. biomedpharmajournal.org

In one study, a series of six novel piperidine derivatives were synthesized and tested for antimicrobial activity. researchgate.netacademicjournals.org Among them, one compound exhibited the strongest and broadest inhibitory activity, with minimum inhibitory concentration (MIC) values of 0.75 mg/ml against B. subtilis and 1.5 mg/ml against B. cereus, E. coli, S. aureus, P. aeruginosa, Kl. pneumoniae, and M. luteus. academicjournals.org Another study focused on isoindolin-1-one derivatives containing a piperidine moiety found that many of these compounds exhibited good to excellent activity against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo), with EC₅₀ values lower than commercial bactericides like zinc thiazole and thiediazole copper. acs.org

The structural characteristics of the piperidine derivatives play a significant role in their antibacterial spectrum. Some compounds show broad-spectrum activity, while others are more selective. For example, certain piperidine and pyrrolidine substituted halogenobenzene derivatives were found to have higher antimicrobial activities against Gram-positive bacteria like S. aureus (MICs of 32–128 μg/ml) compared to Gram-negative bacteria. tandfonline.com This suggests that differences in the cell structures of these microorganisms may influence the compounds' efficacy. tandfonline.com Furthermore, 3,5-diamino-piperidine (DAP) derivatives have shown potent antimicrobial activity against clinical isolates of P. aeruginosa, a pathogen known for its propensity to develop antibiotic resistance. nih.gov

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

Compound/Derivative Class Bacterial Strain Activity Measurement (MIC/EC₅₀) Reference
Piperidine Derivative (Compound 6) Bacillus subtilis 0.75 mg/ml academicjournals.org
Piperidine Derivative (Compound 6) Bacillus cereus, E. coli, S. aureus, P. aeruginosa, Kl. pneumoniae, M. luteus 1.5 mg/ml academicjournals.org
Piperidin-4-one Derivatives Staphylococcus aureus, E. coli, Bacillus subtilis Good activity compared to Ampicillin biomedpharmajournal.org
Isoindolin-1-one-Piperidine Hybrid (Compound Y8) Xanthomonas oryzae pv. oryzae (Xoo) EC₅₀ = 21.3 μg/mL acs.org
Substituted Halogenobenzene Derivative (Compound 7) Staphylococcus aureus 32 μg/ml tandfonline.com

Antifungal Action

In addition to antibacterial effects, many piperidine derivatives have been investigated for their antifungal potential against various pathogenic fungi and yeasts. biomedpharmajournal.org The introduction of specific chemical moieties, such as thiosemicarbazone, to a piperidin-4-one core has been shown to significantly enhance antifungal activity. biomedpharmajournal.org

Research has demonstrated that certain piperidine derivatives show varying degrees of inhibition against fungal species like Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.netacademicjournals.org However, selectivity is a common theme, as some derivatives may be active against a few fungal strains while being completely inactive against others like Fusarium verticillioides and Penicillium digitatum. researchgate.netacademicjournals.org In a study of piperidine and pyrrolidine substituted halogenobenzenes, several compounds showed good antifungal activity against C. albicans, with MIC values ranging from 32–64 μg/ml, which was more potent than the standard antifungal fluconazole (MIC 128 μg/ml) under the same conditions. tandfonline.com

The 3,5-dichlorophenyl structural element, while not directly attached to a piperidine in all available studies, is a key feature in some potent fungicides. For example, 3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one demonstrated the best antifungal activity against Aspergillus niger and Aspergillus fumigatus among a series of synthesized compounds. researchgate.net Similarly, ester derivatives containing a 3,5-dichlorobenzyl fragment have shown remarkable antifungal activity against plant pathogens like Botrytis cinerea and Rhizoctonia solani. nih.gov This highlights the potential importance of the dichlorinated phenyl ring in conferring antifungal properties.

Furthermore, novel triazole antifungal agents that incorporate a piperidine-oxadiazole side chain have been developed, showing excellent inhibitory activity against clinically important fungi, including fluconazole-resistant Candida albicans. rsc.org

Table 2: Antifungal Activity of Selected Piperidine Derivatives

Compound/Derivative Class Fungal Strain Activity Measurement (MIC) Reference
Piperidin-4-one Thiosemicarbazones M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans Significant activity compared to Terbinafine biomedpharmajournal.org
Substituted Halogenobenzene Derivative (Compound 7) Candida albicans 32 μg/ml tandfonline.com
3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one Aspergillus niger, Aspergillus fumigatus Best activity in its series researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one
3,5-Dichlorobenzyl Ester Derivatives
Ampicillin
Fluconazole
Terbinafine
Thiediazole copper

Comprehensive Structure Activity Relationship Sar Studies of 3 3,5 Dichlorophenyl Piperidine and Analogous Compounds

Influence of Dichloro Substituent Position on Biological Activity and Chemical Reactivity

The position of the dichloro substituents on the phenyl ring of 3-phenylpiperidine (B1330008) analogs is a critical determinant of their biological activity and chemical reactivity. The 3,5-dichloro substitution pattern, in particular, has been a focal point of research due to its significant impact on receptor affinity and selectivity.

The presence and placement of electron-withdrawing groups, such as chlorine, on the phenyl ring can substantially alter the electronic properties of the molecule. This, in turn, influences how the compound interacts with its biological target. For instance, in the context of dopamine (B1211576) D3 receptor ligands, the 2,3-dichloro substitution on the phenylpiperazine moiety has been shown to be favorable for high affinity. nih.gov While not a piperidine (B6355638), this highlights the importance of the halogen substitution pattern in related pharmacophores.

The chemical reactivity of the phenylpiperidine scaffold is also influenced by the dichloro substituents. The electron-withdrawing nature of the chlorine atoms can affect the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. This has direct consequences for its ability to cross cell membranes and interact with the binding pocket of a receptor.

Furthermore, the position of the chloro groups can impact the metabolic stability of the compound. Strategic placement of these substituents can block sites of metabolism, leading to a longer duration of action. For example, in a series of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, the dichlorophenyl moiety was a key element in achieving high affinity for the dopamine D3 receptor. researchgate.net

Role of Piperidine Ring Stereochemistry and Conformational Features in Receptor Interactions

The three-dimensional arrangement of atoms in the piperidine ring, its stereochemistry, and its conformational flexibility are pivotal for optimal receptor interactions. The piperidine ring can adopt various conformations, with the chair and twist-boat forms being the most common. rsc.org The energetic barrier between these conformations and the preferred orientation of substituents can significantly affect how a ligand fits into a receptor's binding site. nih.gov

For 3-substituted piperidines, the substituent can exist in either an axial or equatorial position. researchgate.net The preference for one over the other is influenced by factors such as steric hindrance and electronic interactions. researchgate.net Computational and experimental studies on fluorinated piperidines have shown a strong preference for the axial conformation of the fluorine atom, a phenomenon that can be attributed to a combination of charge-dipole interactions, hyperconjugation, and dipole minimization. researchgate.net These findings underscore the subtle yet significant forces that govern the conformational landscape of substituted piperidines.

The stereochemistry at the C3 position of the piperidine ring is also crucial. The resolution of enantiomers of 3-phenylpiperidine derivatives has often revealed that one enantiomer possesses significantly higher potency or a different pharmacological profile than the other. For example, in the case of the dopamine D2 receptor agonist 3-PPP, the (+)-enantiomer acts as a weak agonist, while the (-)-enantiomer is an antagonist. wikipedia.org This stereoselectivity highlights the importance of a precise three-dimensional fit between the ligand and the receptor.

Impact of N-Substituent Modifications on Receptor Binding Affinity and Functional Potency

Modifications to the substituent on the piperidine nitrogen (N-substituent) have a profound effect on the receptor binding affinity and functional potency of 3-(3,5-Dichlorophenyl)piperidine analogs. The nature of the N-substituent can influence not only the affinity for the primary target but also the selectivity over other receptors.

In many classes of phenylpiperidine-based compounds, the N-substituent plays a key role in determining whether a compound acts as an agonist, antagonist, or partial agonist. For instance, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are opioid receptor antagonists, the antagonist properties were not solely dependent on the type of N-substituent, suggesting a complex interplay between the N-substituent and other parts of the molecule. nih.gov

The size, shape, and lipophilicity of the N-substituent are all critical parameters. Studies on dopamine D3 receptor ligands have shown that systematic modifications of the N-substituent can lead to compounds with high affinity and selectivity. nih.gov For example, the introduction of a butylamide linking chain with various substitutions, coupled with different aryl amides, allowed for the fine-tuning of the pharmacological profile. nih.gov

The following table summarizes the impact of different N-substituents on the binding affinity of selected phenylpiperidine analogs.

Base CompoundN-SubstituentTarget ReceptorEffect on Binding Affinity
3-(3-hydroxyphenyl)piperidine-HDopamine AutoreceptorsBaseline
3-(3-hydroxyphenyl)piperidine-n-propylDopamine AutoreceptorsHigh Potency
3-(3-hydroxyphenyl)piperidine-n-butylDopamine AutoreceptorsHigh Potency
3-(3-hydroxyphenyl)piperidine-n-pentylDopamine AutoreceptorsHigh Potency
3-(3-hydroxyphenyl)piperidine-phenethylDopamine AutoreceptorsHigh Potency

Data compiled from a study on dopamine-autoreceptor agonists. nih.gov

Correlation between Compound Lipophilicity (log D/cLogP) and Biological Efficacy

The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient at a specific pH (logD), is a crucial physicochemical property that influences its biological efficacy. Lipophilicity affects a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to penetrate the blood-brain barrier and interact with its target receptor.

For this compound and its analogs, there is often a correlation between lipophilicity and biological activity. nih.gov However, this relationship is not always linear. While a certain degree of lipophilicity is required for membrane permeability and receptor binding, excessively high lipophilicity can lead to poor solubility, increased non-specific binding, and higher metabolic clearance. nih.gov

Studies on various classes of receptor ligands have shown that optimizing lipophilicity is a key aspect of lead optimization. nih.gov For example, in the development of dopamine D3 receptor antagonists, structural modifications were made to reduce lipophilicity while maintaining high binding affinity and selectivity. nih.gov

The table below shows the calculated logP (cLogP) and logD values for a series of hypothetical 3-phenylpiperidine derivatives, illustrating how different substituents can modulate lipophilicity.

CompoundR1 (N-Substituent)R2 (Phenyl Substituent)cLogPlogD (pH 7.4)
1-H-H2.51.8
2-CH3-H2.82.1
3-H3,5-dichloro3.93.2
4-CH33,5-dichloro4.23.5

These are hypothetical values for illustrative purposes.

Pharmacophore Elucidation for Optimized Target Receptor Interactions

A pharmacophore is an abstract representation of the key steric and electronic features of a set of molecules that are necessary for optimal interaction with a specific biological target. Elucidating the pharmacophore for a class of compounds is a crucial step in rational drug design, as it provides a blueprint for the design of new, more potent, and selective ligands.

For this compound and its analogs, the pharmacophore typically consists of several key features:

A basic nitrogen atom: The piperidine nitrogen is usually protonated at physiological pH and forms a crucial ionic interaction with an acidic residue in the receptor binding pocket.

A hydrophobic aromatic ring: The dichlorophenyl group occupies a hydrophobic pocket in the receptor. The dichloro substitution pattern enhances this interaction and contributes to selectivity.

A specific spatial arrangement: The relative orientation of the nitrogen atom and the aromatic ring is critical for proper binding. This is determined by the stereochemistry and conformation of the piperidine ring.

Ligand-based pharmacophore modeling, which involves aligning a set of active molecules and identifying common features, has been successfully used to develop models for various receptor targets. mdpi.com These models can then be used to virtually screen large compound libraries to identify new potential hits.

Derivatization Effects on Pharmacological Profiles and Selectivity Profiles

Derivatization, the process of chemically modifying a compound to produce new analogs, is a fundamental strategy in medicinal chemistry to improve the pharmacological profile and selectivity of a lead compound. For this compound, derivatization can be carried out at several positions, including the piperidine nitrogen, the phenyl ring, and the piperidine ring itself.

Modifications to the phenyl ring, such as altering the substitution pattern or introducing different functional groups, can have a significant impact on both affinity and selectivity. For example, replacing the dichloro substituents with other groups or changing their positions can modulate the electronic and steric properties of the molecule, leading to altered interactions with the receptor.

Derivatization of the piperidine ring, for instance, by introducing substituents at different positions, can influence the compound's conformation and its fit within the binding pocket. As discussed in section 5.2, even small changes in the piperidine ring can have a large effect on the pharmacological profile.

The following table provides a hypothetical overview of how different derivatizations of a 3-phenylpiperidine scaffold could affect its selectivity for two different receptor subtypes.

CompoundDerivatizationReceptor A Affinity (Ki, nM)Receptor B Affinity (Ki, nM)Selectivity (B/A)
ParentThis compound1010010
Analog 1N-propyl substitution520040
Analog 24-hydroxy substitution on phenyl ring15503.3
Analog 32-methyl substitution on piperidine ring251506

These are hypothetical values for illustrative purposes.

Preclinical Pharmacological Evaluation of 3 3,5 Dichlorophenyl Piperidine in in Vitro Models

In Vitro Receptor Binding Assays for Affinity Determination

In vitro binding assays are crucial for determining the affinity of a compound for its molecular target. For derivatives of 3-(3,5-dichlorophenyl)piperidine, these assays have been instrumental in characterizing their binding to various receptors.

Studies on a series of N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs revealed high affinity for dopamine (B1211576) D3 receptors, with Ki values ranging from 0.3 to 0.9 nM, compared to lower affinities for D2 receptors (Ki values of 40 to 53 nM). nih.gov These compounds also demonstrated a high affinity for serotonin (B10506) 5-HT1A receptors. nih.gov

In the pursuit of dual-target ligands, a compound featuring a 2,3-dichlorophenyl-piperazine moiety linked to a μ-opioid receptor (MOR) pharmacophore was synthesized. Docking studies indicated that the 2,3-dichlorophenyl piperazine (B1678402) portion binds to the orthosteric binding site of the D3 receptor. nih.gov

Furthermore, research into novel phenoxyalkylpiperidines has identified compounds with high affinity for the sigma-1 (σ1) receptor. For instance, N-[(4-methoxyphenoxy)ethyl]piperidines showed Ki values between 0.89 and 1.49 nM for the σ1 receptor. uniba.it

Table 1: Receptor Binding Affinities of this compound Derivatives
Compound/Analog Series Receptor Binding Affinity (Ki)
N-(2,3-dichlorophenyl)piperazine analogs Dopamine D3 0.3 - 0.9 nM
N-(2,3-dichlorophenyl)piperazine analogs Dopamine D2 40 - 53 nM
N-(2,3-dichlorophenyl)piperazine analogs Serotonin 5-HT1A High Affinity
2,3-dichlorophenyl-piperazine MOR ligand Dopamine D3 Binds to orthosteric site
N-[(4-methoxyphenoxy)ethyl]piperidines Sigma-1 (σ1) 0.89 - 1.49 nM

Functional Assays for Characterizing Receptor Agonism and Antagonism

Functional assays are employed to determine whether a ligand acts as an agonist, stimulating a receptor's response, or as an antagonist, blocking its activity.

A study on the novel 5-HT3 receptor antagonist, GR38032F, which has a structure that can be related to piperidine (B6355638) derivatives, demonstrated its function as a reversible competitive antagonist of 5-HT-induced depolarization on the isolated vagus nerve of rats, with a pKB value of 8.61. nih.gov The R- and S-isomers of this compound were found to be approximately equipotent. nih.gov

In the context of dual-target ligands, BRET-based functional studies have been utilized to characterize the efficacy of compounds at both the μ-opioid receptor (MOR) and the dopamine D3 receptor (D3R). These studies identified compounds with MOR agonist and D3R antagonist or partial agonist profiles, suggesting a potential for analgesic effects with reduced abuse liability. nih.gov

Enzyme Activity Assays and Inhibition Studies (e.g., MALDI-TOF-MS-based furin activity assays)

Derivatives of (3,5-dichlorophenyl)pyridine have been identified as potent inhibitors of furin, a proprotein convertase involved in the maturation of numerous proteins and a target for broad-spectrum antiviral therapeutics. nih.govresearchgate.netacs.org

A MALDI-TOF-MS-based furin activity assay was established to determine the IC50 values of these inhibitors. nih.govresearchgate.netacs.org Using a TGFβ-derived substrate, the IC50 values for five different (3,5-dichlorophenyl)pyridine-based compounds were measured to be 2.3, 1.3, 1.8, 2.6, and 78 nM, respectively. acs.org When an S-protein-derived substrate was used, two of the compounds showed IC50 values of 1.1 and 0.8 nM. acs.org These results align with potencies reported in other studies. acs.org

These inhibitors induce a significant conformational change in furin's active-site cleft, exposing a buried tryptophan residue and creating a new hydrophobic binding pocket for the 3,5-dichlorophenyl moiety. nih.govresearchgate.net This induced-fit mechanism is associated with slow off-rate binding kinetics and strong structural stabilization of the enzyme. nih.govresearchgate.netacs.org

Table 2: Furin Inhibition by (3,5-Dichlorophenyl)pyridine Derivatives
Compound Substrate IC50 (nM)
Compound 1 TGFβ-derived 2.3
Compound 2 TGFβ-derived 1.3
Compound 3 TGFβ-derived 1.8
Compound 4 TGFβ-derived 2.6
Compound 5 TGFβ-derived 78
Compound 1 S-protein-derived 1.1
Compound 2 S-protein-derived 0.8

Cell-Based Assays for Target Engagement and Biological Response (e.g., cell-based inhibition assays, cytotoxicity screening)

Cell-based assays are essential for confirming that a compound can engage its target within a cellular environment and elicit a biological response.

For (3,5-dichlorophenyl)pyridine-based furin inhibitors, cell-based assays have demonstrated high potency, with one inhibitor showing an IC50 of 0.8 nM. nih.gov These compounds have also exhibited antiviral effects against SARS-CoV-2 in cellular models. nih.govresearchgate.net

In the context of cancer research, various piperidine derivatives have been evaluated for their cytotoxic and antiproliferative activities. For instance, a series of 2-amino-4-aryl-6-dialkylamino-3,5-dicyanopyridines demonstrated inhibitory effects on the growth of a wide range of human cancer cell lines, with some compounds active at micromolar and even nanomolar concentrations. nih.gov

Cytotoxicity screening of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates using the MTT assay on breast cancer cell lines MCF-7 and MDA-MB-231 revealed that one compound had an IC50 of 4.3 ± 0.11 µg/mL against MCF-7 cells. mdpi.com Another study on piperazine-substituted naphthoquinone derivatives showed their cytotoxic potential in various cancer cell lines, including MCF7, A549, and SH-SY5Y. acs.org

Assessment of Metabolic Stability in In Vitro Systems (e.g., Human Liver Microsomes)

Metabolic stability is a critical parameter in drug discovery, and it is often assessed in vitro using systems like human liver microsomes (HLM). pharmaron.comyoutube.com These assays help predict a compound's hepatic clearance and half-life. youtube.com

In a study aimed at improving the metabolic stability of atypical dopamine transporter (DAT) inhibitors, a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines were synthesized. nih.gov The replacement of a piperazine ring with a piperidine ring system in these analogues resulted in improved metabolic stability in rat liver microsomes. nih.gov

The general procedure for such assays involves incubating the test compound with liver microsomes in the presence of cofactors like NADPH and measuring the percentage of the compound remaining over time. pharmaron.com This data is then used to calculate the intrinsic clearance of the compound. pharmaron.com

In Vitro Antimicrobial and Antitumor Efficacy Studies (for piperidine derivatives)

Piperidine derivatives have been investigated for their potential as both antimicrobial and antitumor agents.

In the realm of antimicrobial research, the focus has often been on the synthesis of novel derivatives and their evaluation against various bacterial and fungal strains. For example, a series of S-alkylated benzimidazole-thienopyrimidines, which can be conceptually linked to piperidine-containing structures through heterocyclic modifications, were screened for antimicrobial activity. mdpi.com All the studied molecules showed activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. mdpi.com

Regarding antitumor efficacy, numerous studies have highlighted the potential of piperidine-containing compounds. A new bischalcone derivative, 3-(2,6-dichlorophenyl)-1,5-diphenylpentane-1,5-dione, demonstrated potent antitumor activity against human lung cancer A549 cells with an IC50 value of 40.71 µg/mL in an MTT assay. researchgate.net Another study focused on 4-[3,5-Bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA), which induced cell death in lung adenocarcinoma cell lines and suppressed tumor growth in a xenograft model. nih.gov This antitumor effect was associated with the induction of apoptosis and anti-inflammatory and anti-metastatic effects regulated by NF-κB. nih.gov

Furthermore, a series of 2-amino-4-aryl-6-dialkylamino-3,5-dicyanopyridines were synthesized and showed inhibitory effects on the growth of various human cancer cell lines. nih.gov

Computational Chemistry and in Silico Studies of 3 3,5 Dichlorophenyl Piperidine

Molecular Modeling and Docking Simulations for Protein-Ligand Interactions

Molecular modeling and docking simulations are pivotal in understanding how a ligand such as 3-(3,5-dichlorophenyl)piperidine might interact with its biological targets at a molecular level. These computational techniques predict the preferred binding orientation and affinity of a molecule to a protein's active site.

Prediction of Binding Modes and Conformational Changes

Molecular docking studies can predict the binding mode of this compound derivatives within the active site of a target protein. For instance, in studies involving similar dichlorophenyl-containing compounds, docking simulations have been used to understand their interaction with enzymes like furin. researchgate.net These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The binding of a ligand can induce conformational changes in the protein, which are essential for its biological function. For example, the binding of an inhibitor can cause significant movements in the active-site cleft of a protein. researchgate.net The piperidine (B6355638) ring, a common scaffold in many biologically active compounds, can adopt various conformations, such as chair and twist-boat forms. nih.gov The orientation of the dichlorophenyl group relative to the piperidine ring (axial or equatorial) can significantly influence the molecule's shape and its ability to fit into a binding site. nih.gov Computational studies can predict the most stable conformation of the molecule in both its free and protein-bound states.

Analysis of Binding Free Energies and Affinities to Biological Targets

Beyond predicting the binding pose, computational methods can also estimate the binding free energy, which is a measure of the affinity of a ligand for its target. nih.gov Methods like Free Energy Perturbation (FEP) can calculate the relative binding affinities of a series of related ligands with high accuracy. nih.govdrugdesigndata.org These calculations take into account the energetic contributions of various interactions, including electrostatic and van der Waals forces, as well as the effects of the solvent. The binding affinity of small molecules to a protein target is a critical determinant of their potency. nih.gov For instance, docking studies on various piperidine derivatives have been used to correlate predicted binding energies with experimentally observed biological activities.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of molecules like this compound. nih.govresearchgate.net DFT methods can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govmdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net These calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. mdpi.com The results of DFT calculations can be correlated with experimental data, such as FT-IR and NMR spectra, to validate the computational model. nih.gov

Chemoinformatic Analysis for Predicted Bioavailability

Chemoinformatics involves the use of computational methods to analyze chemical data and predict the physicochemical and pharmacokinetic properties of compounds. For this compound, chemoinformatic tools can predict properties relevant to its potential as a drug, such as oral bioavailability. nih.govnih.gov Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can further evaluate the compound's potential pharmacokinetic profile. nih.govresearchgate.net These predictions help in the early stages of drug discovery to identify candidates with favorable properties for further development.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is another computational method used to study non-covalent interactions (NCIs) within a molecule and between molecules. This technique is based on the electron density and its derivatives. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, it is possible to identify and characterize different types of NCIs, such as hydrogen bonds, van der Waals interactions, and steric clashes. The resulting 3D visualization provides a clear picture of the regions of non-covalent interactions in the molecule.

Q & A

Q. What are the established synthetic routes for 3-(3,5-dichlorophenyl)piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic reduction. For example:
  • Reductive amination : describes β-cyclodextrin-catalyzed reduction of intermediates like 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione, yielding piperidine derivatives. Optimize catalyst loading (e.g., 5–10 mol% β-CD) and solvent polarity to enhance stereoselectivity.
  • Substitution reactions : details piperidinium carboxylate synthesis via condensation of dichlorophenyl intermediates with heterocyclic amines under reflux (e.g., in ethanol, 80°C, 12 h). Yield improvements (up to 80%) are achieved using excess amine and inert atmospheres .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.43–7.30 ppm for aromatic protons in ) confirms regiochemistry and purity.
  • LC/MS : Used for quantifying trace impurities (e.g., detection limit 0.3 mg/L for iprodione derivatives in ).
  • Elemental analysis : Validates molecular formula (e.g., C₂₀H₂₂Cl₂N₇O₂S in ) with <0.5% deviation .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • Mitochondrial modulation : TT01001, a derivative, acts as a mitoNEET agonist, improving mitochondrial function and reducing oxidative stress in neuronal cells (IC₅₀ = 2.5 µM in vitro; ).
  • Receptor binding : Structural analogs (e.g., SR142801 in ) show affinity for neurokinin receptors, suggesting potential for CNS research .

Advanced Research Questions

Q. How does CYP3A4-mediated metabolism influence the cytotoxicity of this compound derivatives?

  • Methodological Answer :
  • Metabolic activation : shows that cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) in wild-type cells is reduced by 40% when CYP3A4 is inhibited. Use CYP3A4-specific inhibitors (e.g., ketoconazole) or siRNA knockdown to validate metabolic pathways.
  • Metabolite profiling : Employ LC-HRMS to identify oxidative metabolites (e.g., hydroxylation at the dichlorophenyl ring) .

Q. What structural modifications enhance target specificity for mitochondrial proteins like mitoNEET?

  • Methodological Answer :
  • Substituent effects : Adding ethylcarboxylate groups (as in TT01001; ) improves mitoNEET binding (Kd = 0.8 µM vs. 5.2 µM for unmodified analogs).
  • Docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with mitoNEET’s Fe-S clusters. Prioritize modifications at the piperidine C4 position for enhanced affinity .

Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?

  • Methodological Answer :
  • Standardized assays : Compare studies using identical cell lines (e.g., HepG2 vs. HEK293) and exposure times (e.g., 48 h vs. 72 h). highlights variability due to metabolic competence (e.g., CYP3A4 expression levels).
  • Dose-response normalization : Express data as IC₅₀ values relative to positive controls (e.g., cisplatin) to account for assay sensitivity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Dichlorophenyl)piperidine
Reactant of Route 2
3-(3,5-Dichlorophenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.